molecular formula C10H11NO B1360837 6-Methoxy-4-methyl-1H-indole CAS No. 885521-27-7

6-Methoxy-4-methyl-1H-indole

Cat. No. B1360837
M. Wt: 161.2 g/mol
InChI Key: IDDIKXCCZQGDAD-UHFFFAOYSA-N
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Description

“6-Methoxy-4-methyl-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-4-methyl-1H-indole” consists of a benzene ring fused to a pyrrole ring, with a methoxy group (-OCH3) attached at the 6th position and a methyl group (-CH3) at the 4th position . The exact 3D structure may require computational chemistry techniques for accurate determination.

Scientific Research Applications

  • Antioxidant Activity

    • Application : Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antitubercular Activity

    • Application : Some indole derivatives have been reported to have antitubercular activity . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs. The bacteria that cause tuberculosis are spread from one person to another through tiny droplets released into the air via coughs and sneezes.
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antimalarial Activity

    • Application : Indole derivatives have been used in the treatment of malaria . Malaria is a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito.
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Future Directions

Indole derivatives, including “6-Methoxy-4-methyl-1H-indole”, have immense potential for exploration in various therapeutic applications due to their diverse biological activities . Future research could focus on elucidating the specific biological activities, mechanisms of action, and potential therapeutic applications of “6-Methoxy-4-methyl-1H-indole”.

properties

IUPAC Name

6-methoxy-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8(12-2)6-10-9(7)3-4-11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIKXCCZQGDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646477
Record name 6-Methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methyl-1H-indole

CAS RN

885521-27-7
Record name 6-Methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
Development of potent small molecule inhibitors of protein–protein interactions with optimized druglike properties represents a challenging task in lead optimization process. Here, we …
Number of citations: 70 pubs.acs.org
L Yang, C Li, D Wang, H Liu - The Journal of Organic Chemistry, 2019 - ACS Publications
Unprecedented Rh(III)-catalyzed C–H bond difluorovinylation of indoles has been successfully developed, and this method provided an example of direct difluorovinylation reaction …
Number of citations: 22 pubs.acs.org

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